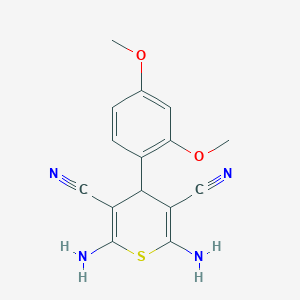![molecular formula C18H18N4O2S3 B427429 {[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE](/img/structure/B427429.png)
{[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE is a complex organic compound that features an indole ring, a thiazole ring, and a morpholinecarbodithioate group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the thiazole ringThe reaction conditions often require the use of dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
{[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce various functional groups into the indole or thiazole rings.
Aplicaciones Científicas De Investigación
{[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties
Propiedades
Fórmula molecular |
C18H18N4O2S3 |
|---|---|
Peso molecular |
418.6g/mol |
Nombre IUPAC |
[2-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C18H18N4O2S3/c23-16(11-27-18(25)22-5-7-24-8-6-22)21-17-20-15(10-26-17)13-9-19-14-4-2-1-3-12(13)14/h1-4,9-10,19H,5-8,11H2,(H,20,21,23) |
Clave InChI |
GBXHJVBKZLMSQL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)SCC(=O)NC2=NC(=CS2)C3=CNC4=CC=CC=C43 |
SMILES canónico |
C1COCCN1C(=S)SCC(=O)NC2=NC(=CS2)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-anilino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-N'-(4-bromobenzylidene)propanohydrazide](/img/structure/B427347.png)
![{4-[(4-chlorophenyl)sulfonyl]phenyl}(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B427348.png)

![2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide](/img/structure/B427351.png)
![N-(4-bromophenyl)-2-[2-(4-methylphenyl)thiophen-3-yl]acetamide](/img/structure/B427353.png)
![4-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B427355.png)
![2-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-N-(furan-2-ylmethylideneamino)acetamide](/img/structure/B427356.png)
![N-(furan-2-ylmethylideneamino)-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetamide](/img/structure/B427357.png)
![2,3,4,5-tetrafluoro-N'-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetyl]benzohydrazide](/img/structure/B427359.png)

![N-[4-({[1,3-dioxo-2-(2-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B427365.png)
![4-Acetyl-2-methyl-8b-hydroxy-3a,8b-dihydro-4h-thiazolo[5,4-b]indole](/img/structure/B427368.png)
![1,1,1-Trifluoroacetone [4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B427369.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B427370.png)
